molecular formula C30H33NO4 B5074660 Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5724-21-0

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5074660
CAS No.: 5724-21-0
M. Wt: 471.6 g/mol
InChI Key: MOZOXFHZHOTREU-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with aromatic and aliphatic groups. Its structure includes:

  • A cyclopentyl ester at position 2.
  • A 4-methoxyphenyl group at position 5.
  • A 4-methylphenyl group at position 3.
  • A methyl group at position 2.
  • A ketone at position 4.

Properties

IUPAC Name

cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO4/c1-18-8-10-21(11-9-18)28-27(30(33)35-24-6-4-5-7-24)19(2)31-25-16-22(17-26(32)29(25)28)20-12-14-23(34-3)15-13-20/h8-15,22,24,28,31H,4-7,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOXFHZHOTREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC(=C2C(=O)OC5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386518
Record name ST50709827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5724-21-0
Record name ST50709827
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and methyl acetoacetate in the presence of a base such as piperidine can yield the desired hexahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols.
  • Substitution products include nitro and halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of hexahydroquinoline derivatives often involves multi-step reactions that include cyclization and modification of existing structures. For instance, derivatives have been synthesized through methods such as thermal lactamization and reduction processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are routinely employed to confirm the structure and purity of these compounds .

Anticancer Properties

One of the most promising applications of cyclopentyl hexahydroquinoline derivatives is their potential as anticancer agents. Research has shown that certain derivatives can modulate the activity of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Compounds with a similar structure have demonstrated the ability to inhibit P-gp-mediated efflux, thereby enhancing the efficacy of conventional chemotherapeutic agents .

The ability to induce apoptosis in cancer cells has also been noted. For example, studies have indicated that specific hexahydroquinoline derivatives significantly induce apoptosis in P-gp overexpressing human uterine sarcoma cells while exhibiting selectivity towards cancerous cells over non-cancerous ones .

Antibacterial Activity

In addition to anticancer properties, hexahydroquinoline derivatives have shown antibacterial activity against various strains of bacteria. The synthesis of these compounds often leads to the discovery of new agents capable of combating Gram-positive bacteria effectively . This dual activity against both cancer and bacterial infections highlights the versatility of this compound class.

Case Study 1: MDR Reversal Agents

A study focused on synthesizing a series of 5-oxo-hexahydroquinoline derivatives evaluated their effectiveness as MDR reversal agents. The most potent compounds were found to significantly block P-gp efflux and induce apoptosis in resistant cancer cell lines. This research underscores the potential for developing new therapies aimed at overcoming drug resistance in cancer treatment .

Case Study 2: Antibacterial Screening

Another investigation involved screening various hexahydroquinoline derivatives for antibacterial properties. The results indicated that specific substitutions on the quinoline ring enhanced antibacterial activity against certain pathogens. The findings suggest that further exploration into structure-activity relationships could lead to the development of novel antibacterial agents .

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other hexahydroquinoline derivatives, differing primarily in substituents and ester groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Ester Group Position 4 Substituent Position 7 Substituent Molecular Weight Key Properties/Applications References
Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclopentyl 4-Methylphenyl 4-Methoxyphenyl ~527.6 (calc.) Potential calcium modulation N/A
Cyclohexyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cyclohexyl 2,3-Dimethoxyphenyl 4-Methoxyphenyl 531.6 Higher polarity due to dimethoxy groups
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Methyl 4-Methoxyphenyl H ~369.4 Simpler synthesis; antibacterial activity
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 4-Fluorophenyl H ~413.5 Enhanced lipophilicity due to fluorine

Key Differences and Implications

Cyclohexyl esters (e.g., ) may exhibit different solubility profiles due to their larger aliphatic ring.

Aromatic Substituents: The 4-methylphenyl group at position 4 enhances lipophilicity compared to methoxy- or fluorine-substituted analogs (e.g., ), which could improve membrane permeability.

Synthetic Methods :

  • Many analogs (e.g., ) are synthesized via Pd-catalyzed cross-coupling or multicomponent reactions. The target compound may require tailored conditions for cyclopentyl ester incorporation .

Biological Activity :

  • Methyl and ethyl analogs (e.g., ) demonstrate calcium modulatory and antimicrobial effects. The target compound’s unique substituents could modulate these activities, though experimental data are pending.

Biological Activity

Cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5724-21-0) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C29H30N2O6\text{C}_{29}\text{H}_{30}\text{N}_2\text{O}_6

Key Features:

  • Functional Groups : The presence of methoxy and methyl phenyl groups contributes to its biological activity.
  • Synthesis : Typically synthesized through multi-step organic reactions involving the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and ammonium acetate in the presence of a catalyst.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds within the hexahydroquinoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis through various pathways .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. It may act by blocking specific enzymes involved in the inflammatory response, similar to other compounds in its class that have shown effectiveness against conditions like arthritis and asthma .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its structural components may enhance its interaction with microbial targets .

The mechanism by which cyclopentyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways critical for cell survival in cancer cells or inflammatory processes.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways that regulate growth and inflammation .

Structure-Activity Relationship (SAR)

A detailed examination of the structure-activity relationships has revealed insights into how modifications to the chemical structure impact biological activity:

Compound VariationBiological ActivityNotes
Methoxy vs HydroxyIncreased activity observed with methoxy substitutionInfluences lipophilicity and receptor interaction
Methyl substitutionEnhances potency against cancer cell linesModifies electronic properties
Nitro vs Amino groupsNitro groups showed less activity compared to amino substitutionsIndicates importance of electron-donating groups

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a similar hexahydroquinoline derivative on breast cancer cell lines. Results indicated significant reductions in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential for therapeutic use in inflammatory diseases.

Q & A

Q. What synthetic methodologies are reported for hexahydroquinoline derivatives like this compound, and how can reaction conditions be optimized?

Answer: Hexahydroquinoline derivatives are typically synthesized via one-pot multicomponent reactions, such as modified Hantzsch-type condensation. Key reactants include β-ketoesters, aldehydes, and ammonium acetate. Critical parameters for optimization include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) is common due to their polarity and boiling points, which facilitate cyclization .
  • Catalyst use : Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂) improve reaction rates and yields .
  • Reaction time : Typically 6–12 hours, monitored by TLC for completion.

Q. Table 1: Representative Reaction Conditions from Analogous Studies

SolventTemperature (°C)CatalystYield (%)Reference
Ethanol80AcOH72
Methanol60ZnCl₂68

Q. What crystallographic techniques and software are used to determine the structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS/SHELXD (for phase determination) and SHELXL (for refinement) are widely used .
  • Visualization/analysis : OLEX2 integrates structure solution, refinement, and visualization in a workflow-driven interface .

Q. Table 2: Example Crystallographic Parameters from Analogous Compounds

Space Groupa (Å)b (Å)c (Å)β (°)R-factor
P21/c10.3915.1212.0598.390.070

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for hexahydroquinoline derivatives?

Answer: Discrepancies often arise from:

  • Disorder in the lattice : Use SQUEEZE (in PLATON) to model solvent molecules or disordered regions .
  • Puckering analysis : Apply Cremer-Pople parameters (e.g., total puckering amplitude Q) to quantify ring distortions and compare with literature .
  • Validation tools : Check for outliers in bond lengths/angles using CIF validation (e.g., IUCr CheckCIF) .

Methodological Example :
For a compound with conflicting R-values, re-refine the data with SHELXL using Hirshfeld rigid-bond restraints and anisotropic displacement parameters .

Q. How do hydrogen-bonding networks influence molecular packing, and what analytical tools are recommended?

Answer: Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) dictate crystal packing and stability. Analytical strategies include:

  • Graph-set analysis : Classify H-bond motifs (e.g., chains, rings) using Etter’s rules .
  • Hirshfeld surfaces : Visualize intermolecular contacts (e.g., dₙᵒᵣₘ plots) in CrystalExplorer .

Case Study :
In methyl 4-(4-methoxyphenyl)-hexahydroquinoline derivatives, N–H⋯O bonds form infinite chains along the c-axis, while C–H⋯O interactions stabilize the 3D lattice .

Q. What computational methods predict the biological activity of this compound based on structural analogs?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with calcium channel modulation or antibacterial activity .
  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., L-type calcium channels) .

Key Insight :
Analogous 1,4-dihydropyridines show bioactivity linked to the planarity of the dihydropyridine ring and substituent electronic profiles .

Q. How can conformational dynamics of the hexahydroquinoline core be analyzed experimentally and computationally?

Answer:

  • SC-XRD : Quantify puckering via Cremer-Pople coordinates (e.g., θ, φ for six-membered rings) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental conformers .

Example :
For a cyclopentyl-substituted derivative, calculate the pseudo-rotation barrier to assess flexibility in solution .

Data Contradiction Analysis Example
Scenario : Conflicting reports on the antibacterial activity of a hexahydroquinoline analog.
Resolution :

Replicate assays : Use standardized MIC protocols (e.g., broth microdilution per CLSI guidelines).

Structural verification : Confirm compound purity via SC-XRD and NMR.

SAR analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) to isolate activity trends .

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